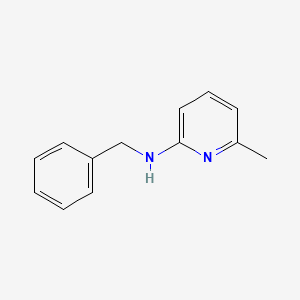

N-benzyl-6-methylpyridin-2-amine

Description

Properties

IUPAC Name |

N-benzyl-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-11-6-5-9-13(15-11)14-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZQUYGOKRVORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8072085 | |

| Record name | 2-Pyridinamine, 6-methyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8072085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70644-47-2 | |

| Record name | 6-Methyl-N-(phenylmethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70644-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinamine, 6-methyl-N-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070644472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinamine, 6-methyl-N-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinamine, 6-methyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8072085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(benzyl)-6-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of N-benzyl-6-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for N-benzyl-6-methylpyridin-2-amine. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on analogous structures and general spectroscopic principles. The experimental protocols provided are based on standard laboratory procedures for the synthesis and analysis of similar N-substituted pyridinamines.

Chemical Structure

IUPAC Name: this compound CAS Number: 70644-47-2 Molecular Formula: C₁₃H₁₄N₂ Molecular Weight: 198.26 g/mol

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25-7.40 | m | 5H | Phenyl-H |

| ~7.35 | t | 1H | Pyridyl-H (H4) |

| ~6.45 | d | 1H | Pyridyl-H (H3) |

| ~6.35 | d | 1H | Pyridyl-H (H5) |

| ~5.50 | br s | 1H | NH |

| ~4.60 | d | 2H | CH₂ |

| ~2.40 | s | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | Pyridyl-C (C2) |

| ~157.5 | Pyridyl-C (C6) |

| ~139.5 | Phenyl-C (ipso) |

| ~138.0 | Pyridyl-C (C4) |

| ~128.5 | Phenyl-C (para) |

| ~127.5 | Phenyl-C (ortho) |

| ~127.0 | Phenyl-C (meta) |

| ~112.0 | Pyridyl-C (C5) |

| ~105.0 | Pyridyl-C (C3) |

| ~48.0 | CH₂ |

| ~24.0 | CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| ~3030 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch |

| ~1600 | Strong | C=N Stretch (Pyridine Ring) |

| ~1580 | Strong | C=C Stretch (Pyridine Ring) |

| ~1490, 1450 | Strong | C=C Stretch (Phenyl Ring) |

| ~1315 | Medium | C-N Stretch |

| ~750, 690 | Strong | C-H Out-of-plane Bend (Monosubstituted Benzene) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 198 | High | [M]⁺ (Molecular Ion) |

| 197 | Medium | [M-H]⁺ |

| 107 | High | [M - C₇H₇]⁺ (Loss of benzyl radical) |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

3.1 Synthesis: Reductive Amination

-

Reaction Setup: To a solution of 6-methylpyridin-2-amine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add benzaldehyde (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to form the corresponding Schiff base intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.

-

Work-up: After the reaction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

3.2 Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.[1]

-

Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

-

IR Spectroscopy:

-

Obtain the IR spectrum of the purified compound using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[2]

-

Place a small amount of the sample directly on the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Characteristic absorption bands are reported in wavenumbers (cm⁻¹).[3][4]

-

-

Mass Spectrometry:

-

Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into a mass spectrometer, typically using a Gas Chromatography (GC-MS) or a direct infusion method.[5]

-

Acquire the mass spectrum in electron ionization (EI) mode.

-

The mass-to-charge ratio (m/z) of the resulting ions is recorded.[6]

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-benzyl-6-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-6-methylpyridin-2-amine is a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, including identifiers, predicted physicochemical data, and spectral characteristics. Detailed experimental protocols for its synthesis via Buchwald-Hartwig amination, subsequent purification, and characterization are presented. The guide aims to serve as a foundational resource for researchers working with this and structurally related compounds.

Chemical Identity and Physical Properties

This compound is an aromatic amine featuring a pyridine ring substituted with a methyl group at the 6-position and a benzylamino group at the 2-position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 70644-47-2[1] |

| Molecular Formula | C₁₃H₁₄N₂[1] |

| Molecular Weight | 198.27 g/mol |

| Canonical SMILES | CC1=NC(=CC=C1)NCC2=CC=CC=C2 |

| InChI Key | Not readily available |

Table 2: Predicted Physical and Chemical Properties of this compound

| Property | Predicted Value | Notes |

| Melting Point | Data not available | Likely a solid at room temperature, by analogy to similar compounds. |

| Boiling Point | > 300 °C (at 760 mmHg) | Prediction based on structural similarity to related aromatic amines. |

| pKa (most basic) | 6.5 - 7.5 | Estimated based on the pKa of 2-aminopyridine and the electronic effects of the substituents. The pyridine nitrogen is expected to be the most basic site. |

| LogP | ~2.8 - 3.2 | Indicates moderate lipophilicity. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, DMSO, and chlorinated solvents. | Typical for a moderately polar organic compound. |

Spectroscopic Properties

While experimental spectra for this compound are not widely available, the following tables provide predicted spectral data based on its structure and known data for analogous compounds.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.40 | m | 5H | Phenyl-H |

| ~7.25 - 7.35 | t | 1H | Pyridine H-4 |

| ~6.40 - 6.50 | d | 1H | Pyridine H-3 |

| ~6.20 - 6.30 | d | 1H | Pyridine H-5 |

| ~5.50 - 6.00 | br s | 1H | N-H |

| ~4.60 | d | 2H | CH₂ (benzyl) |

| ~2.40 | s | 3H | CH₃ (pyridine) |

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | Pyridine C-2 |

| ~157.0 | Pyridine C-6 |

| ~140.0 | Phenyl C-ipso |

| ~138.0 | Pyridine C-4 |

| ~128.5 | Phenyl C-ortho |

| ~127.5 | Phenyl C-para |

| ~127.0 | Phenyl C-meta |

| ~112.0 | Pyridine C-5 |

| ~105.0 | Pyridine C-3 |

| ~47.0 | CH₂ (benzyl) |

| ~24.0 | CH₃ (pyridine) |

Infrared (IR) Spectroscopy: Key expected vibrational frequencies include:

-

N-H stretch: A broad peak around 3300-3400 cm⁻¹

-

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹

-

Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹

-

C=C and C=N stretching (aromatic rings): A series of sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretch: In the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS):

-

Expected [M]+: m/z = 198.12

-

Expected [M+H]+: m/z = 199.12

-

Major Fragmentation Pathways: Likely cleavage of the benzylic C-N bond to give fragments at m/z 91 (tropylium ion) and m/z 107 (aminopyridine fragment).

Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes. A plausible and widely used method is the Buchwald-Hartwig amination.

Synthesis via Buchwald-Hartwig Amination

This method involves the palladium-catalyzed cross-coupling of an aryl halide (2-chloro-6-methylpyridine) with an amine (benzylamine).

Diagram 1: Synthesis of this compound via Buchwald-Hartwig Amination

Caption: Workflow for the synthesis and characterization of the target compound.

Methodology:

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add 2-chloro-6-methylpyridine (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous toluene via syringe, followed by benzylamine (1.2 eq).

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Characterization:

-

Characterize the purified product using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To verify the molecular weight.

-

Infrared Spectroscopy: To identify key functional groups.

-

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

Potential Applications

While specific biological activities for this compound are not extensively documented, its structural motifs are present in compounds with known pharmacological properties. The 2-aminopyridine scaffold is a common feature in many bioactive molecules. Potential areas for investigation could include its activity as a kinase inhibitor, its interaction with G-protein coupled receptors, or its potential as an antimicrobial agent. Further research is required to elucidate its specific biological functions and therapeutic potential.

Conclusion

This technical guide provides a summary of the known and predicted properties of this compound. While experimental data is limited, this document offers a solid foundation for researchers by providing key identifiers, predicted physicochemical and spectral data, and a detailed, plausible protocol for its synthesis and characterization. This information is intended to facilitate further research and application of this compound in various fields of chemical and pharmaceutical science.

References

Unveiling the Structural Landscape: A Technical Guide to the Crystallography of N-benzyl-6-methylpyridin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of N-benzyl-6-methylpyridin-2-amine derivatives, a class of compounds of growing interest in medicinal chemistry. While the specific crystal structure of this compound itself is not publicly available, a comprehensive understanding of its likely solid-state conformation and packing can be derived from the high-resolution crystallographic data of its parent compounds: N-benzylpyridin-2-amine and 6-methylpyridin-2-amine.

This document summarizes the crystallographic data for these key precursors, details the experimental methodologies for their structure determination, and provides visualizations of relevant workflows. By examining these foundational structures, researchers can gain valuable insights into the steric and electronic properties that govern the three-dimensional arrangement of this important molecular scaffold, aiding in rational drug design and development.

Crystallographic Data of Precursor Compounds

The following tables summarize the key crystallographic parameters for N-benzylpyridin-2-amine and 6-methylpyridin-2-amine, providing a basis for understanding the structural contributions of the benzyl and 6-methyl groups.

Table 1: Crystal Data and Structure Refinement for N-benzylpyridin-2-amine[1]

| Parameter | Value |

| Empirical Formula | C₁₂H₁₂N₂ |

| Formula Weight | 184.24 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9233 (10) |

| b (Å) | 8.0984 (15) |

| c (Å) | 10.602 (2) |

| α (°) | 94.916 (15) |

| β (°) | 91.36 (1) |

| γ (°) | 94.451 (15) |

| Volume (ų) | 504.95 (16) |

| Z | 2 |

| Temperature (K) | 295 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R1) | 0.076 |

| wR2 (all data) | 0.183 |

Table 2: Crystal Data and Structure Refinement for 6-methylpyridin-2-amine[2][3]

| Parameter | Value |

| Empirical Formula | C₆H₈N₂ |

| Formula Weight | 108.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.1006 (11) |

| b (Å) | 6.2458 (8) |

| c (Å) | 10.5598 (13) |

| β (°) | 100.952 (2) |

| Volume (ų) | 589.29 (13) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R1) | 0.043 |

| wR2 (all data) | 0.130 |

Analysis of Precursor Crystal Structures

The crystal structure of N-benzylpyridin-2-amine reveals a dihedral angle of 67.63 (8)° between the benzene and pyridine rings.[1] The molecules form centrosymmetric dimers through N—H···N hydrogen bonds.[1]

In the case of 6-methylpyridin-2-amine , the molecular skeleton is nearly planar.[2][3] Similar to the N-benzyl derivative, it also forms inversion dimers via N—H···N hydrogen bonds. Additionally, N—H···π interactions are observed between these dimers, creating layers within the crystal lattice.[2][3]

The introduction of a 6-methyl group onto the pyridine ring, as seen in 6-methylpyridin-2-amine, is expected to influence the planarity and intermolecular interactions of this compound derivatives. The steric bulk of the methyl group may affect the dihedral angle between the aromatic rings and could potentially lead to different packing motifs compared to the unsubstituted N-benzylpyridin-2-amine.

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and crystallographic analysis of the precursor compounds. These protocols are representative of the techniques that would be applied to study the crystal structure of this compound derivatives.

Synthesis and Crystallization

-

N-benzylpyridin-2-amine: This compound was synthesized from the corresponding Schiff base, (E)-N-benzylidenepyridin-2-amine.[1] Pale yellow crystals suitable for X-ray analysis were obtained by the slow evaporation of a 95% ethanol/water solution.[1]

-

6-methylpyridin-2-amine: Crystals suitable for X-ray diffraction were grown by the slow evaporation of a chloroform solution.[2]

X-ray Data Collection and Structure Refinement

For both precursor compounds, single-crystal X-ray diffraction data was collected using a diffractometer with Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F².

-

N-benzylpyridin-2-amine Data Collection: A Rigaku SCXmini diffractometer was used. An absorption correction was applied using a multi-scan method.[1]

-

6-methylpyridin-2-amine Data Collection: A Bruker APEXII CCD diffractometer was employed for data collection, with a multi-scan absorption correction applied using SADABS.[2]

The refinement process for both structures involved placing hydrogen atoms in calculated positions and refining them using a riding model.[1][2]

Visualized Workflows and Relationships

The following diagrams illustrate the general workflow for X-ray crystallography and the structural relationship between the precursor molecules and the target derivative.

Implications for Drug Development

The N-benzyl-pyridin-2-amine scaffold is present in molecules with potential therapeutic applications, such as inhibitors of histone deacetylases (HDACs) and USP7, which are targets in cancer therapy.[4][5] A thorough understanding of the three-dimensional structure of these molecules is crucial for elucidating structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors. The crystallographic data of the precursor molecules provides a solid foundation for computational modeling and docking studies of this compound derivatives, enabling predictions of their binding modes to biological targets.

References

- 1. 6-Methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzyl((6-methylpyridin-2-yl)methyl)amine | C14H16N2 | CID 6484155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Benzylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine | European Journal of Chemistry [eurjchem.com]

The Predicted Biological Activity of N-benzyl-6-methylpyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predicted biological activity profile for N-benzyl-6-methylpyridin-2-amine based on published data for structurally analogous compounds. There is currently no direct experimental data for the biological activity of this compound in the public domain. The information herein is intended for research and development purposes and should not be considered as established fact.

Introduction

This compound is a heterocyclic compound featuring a pyridine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. The presence of the N-benzyl and 6-methyl substitutions on the 2-aminopyridine scaffold suggests the potential for diverse pharmacological activities. This technical guide synthesizes findings from structurally related compounds to predict the biological activities of this compound, providing a foundation for future experimental investigation. The predicted activities span several therapeutic areas, including oncology, infectious diseases, and neurology.

Predicted Biological Activities

Based on the structure-activity relationships of analogous pyridine derivatives, this compound is predicted to exhibit the following biological activities:

-

Anticancer Activity: The 2-aminopyridine scaffold is a common feature in molecules with demonstrated cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: Pyridine derivatives have been shown to possess activity against a range of bacterial and fungal pathogens.

-

Neurological Activity: The N-benzyl moiety is present in compounds that interact with neurological targets, suggesting a potential for CNS activity.

-

Antimalarial Activity: Diarylaminopyridines have shown potent antimalarial properties.

Predicted Anticancer Activity

The pyridine ring is a well-established pharmacophore in the design of anticancer agents. Structurally similar compounds, such as 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas and various substituted imidazo[1,2-α]pyridines, have demonstrated significant in vitro cytotoxicity against human cancer cell lines.[1][2] The predicted mechanism of action for this compound could involve the induction of apoptosis, as seen with related pyridine-urea derivatives.[1]

Quantitative Data for Structurally Related Compounds

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas | A549 (Non-small cell lung cancer) | IC50 | 3.22 ± 0.2 | [1] |

| HCT-116 (Colon cancer) | IC50 | 2.71 ± 0.16 | [1] | |

| 3-aminoimidazo[1,2-α]pyridines | HT-29 (Colon cancer) | IC50 | 4.15 ± 2.93 | [2] |

| B16F10 (Melanoma) | IC50 | 21.75 ± 0.81 | [2] | |

| MCF-7 (Breast cancer) | IC50 | 14.81 ± 0.20 | [2] |

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Visualizations

Predicted Antimicrobial Activity

The pyridine scaffold is present in numerous antimicrobial agents. The lipophilic nature of the benzyl group in this compound may enhance its ability to penetrate bacterial cell membranes. Structurally related 2-(benzylthio)pyrimidine derivatives have shown significant antibacterial activity, suggesting a similar potential for the target compound.[3]

Quantitative Data for Structurally Related Compounds

| Compound Class | Organism | Activity Metric | Value (µg/mL) | Reference |

| N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives | S. aureus | MIC | 62.5 - 250 | [4] |

| E. coli | MIC | 125 - 500 | [4] | |

| C. albicans | MIC | 125 - 500 | [4] | |

| Pyridine derivatives with thiosemicarbazone group | M. tuberculosis | MIC | 0.5 - >512 | [5] |

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualization

Predicted Neurological Activity

The N-benzyl group is a common feature in compounds with activity in the central nervous system. For instance, N-benzyl pyridine-2-one derivatives have shown memory-ameliorating effects in preclinical models by inhibiting acetylcholinesterase (AChE).[6] Additionally, N-benzylpiperidine moieties, which share the N-benzyl feature, are found in ligands for sigma receptors, which are implicated in various neurological disorders.[7]

Quantitative Data for Structurally Related Compounds

| Compound Class | Target | Activity Metric | Value | Reference |

| Polyfunctionalized pyridines with N-benzylpiperidine | Acetylcholinesterase (AChE) | IC50 | 13 nM | [6] |

| σ1 Receptor | Ki | 1.45 nM | [6] | |

| N-benzyl pyridine-2-one derivatives | Scopolamine-induced cognitive deficit model | - | Significant reduction in AChE activity | [8] |

Experimental Protocols

Ellman's Assay for Acetylcholinesterase (AChE) Inhibition

This spectrophotometric method is used to measure AChE activity.

-

Reaction Mixture: A reaction mixture containing a buffer, acetylthiocholine iodide (substrate), and DTNB (Ellman's reagent) is prepared.

-

Enzyme and Inhibitor: AChE enzyme and various concentrations of the test compound (inhibitor) are added to the reaction mixture.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 37°C).

-

Measurement: AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored anion. The absorbance of this product is measured over time using a spectrophotometer.

-

Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Visualization

Predicted Antimalarial Activity

Derivatives of 2-aminopyridine, specifically 3,5-diarylaminopyridines, have been identified as potent antimalarial agents.[9] While this compound is not a direct analog, the shared 2-aminopyridine core suggests that it could be a starting point for the development of novel antimalarial compounds.

Quantitative Data for Structurally Related Compounds

| Compound Class | Plasmodium falciparum Strain | Activity Metric | Value (nM) | Reference |

| 3,5-diaryl-2-aminopyrazine analogues | K1 (multidrug resistant) | IC50 | 6 - 94 | [9] |

| NF54 (sensitive) | IC50 | 8.4 - 10 | [9] |

Experimental Protocols

SYBR Green I-based Malaria Drug Sensitivity Assay

This is a high-throughput assay for screening antimalarial compounds.

-

Parasite Culture: Plasmodium falciparum is cultured in human red blood cells.

-

Drug Addition: The cultured parasites are treated with serial dilutions of the test compound in a 96-well plate.

-

Incubation: The plates are incubated for 72 hours under appropriate conditions.

-

Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.

-

Fluorescence Measurement: The fluorescence is measured using a fluorescence plate reader.

-

IC50 Determination: The IC50 value is calculated from the fluorescence readings.

Visualization

Conclusion

The structural features of this compound, particularly the 2-aminopyridine core and the N-benzyl substituent, suggest a high probability of diverse biological activities. Based on the analysis of structurally related compounds, this molecule is predicted to have potential as an anticancer, antimicrobial, and neurologically active agent. The data and protocols presented in this guide provide a strong rationale and a starting point for the experimental validation of these predicted activities. Further in vitro and in vivo studies are essential to confirm these predictions and to explore the full therapeutic potential of this compound and its derivatives.

References

- 1. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, antimicrobial activity, and <i>in silico</i> mechanistic study of linear bacicylin analogs - Arabian Journal of Chemistry [arabjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Benzyl-6-methylpyridin-2-amine and its Derivatives: A Technical Guide to Their Role in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The N-benzyl-6-methylpyridin-2-amine scaffold and its derivatives represent a versatile class of compounds with significant potential across various therapeutic areas. This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of this chemical series, with a focus on its applications in medicinal chemistry. By summarizing key research findings, experimental protocols, and underlying mechanisms, this document aims to serve as a valuable resource for professionals engaged in drug discovery and development.

Core Structure and Chemical Properties

This compound is a substituted aminopyridine with a molecular formula of C13H14N2 and a molecular weight of 198.26 g/mol . The core structure consists of a 6-methylpyridin-2-amine moiety N-substituted with a benzyl group. This structural arrangement imparts specific physicochemical properties that are amenable to chemical modification for optimizing pharmacological activity.

Therapeutic Applications and Biological Activities

While direct and extensive medicinal chemistry campaigns on this compound are not widely published, its structural motifs are present in a variety of biologically active molecules. Research on closely related derivatives has revealed a broad spectrum of therapeutic potential, including applications in oncology, neurodegenerative diseases, and infectious diseases.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

Derivatives of the closely related N-benzylpyrimidin-2-amine have been investigated as potent histone deacetylase (HDAC) inhibitors.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in cancer. Inhibition of HDACs can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

A series of substituted N-benzylpyrimidin-2-amine derivatives were synthesized and evaluated for their in vitro HDAC inhibitory and antiproliferative activities. Several of these compounds demonstrated potent enzymatic inhibition, comparable to the approved drug SAHA (vorinostat), and exhibited significant antiproliferative effects against various tumor cell lines.[1]

| Compound | Target | IC50 (µM) | Cell Line | GI50 (µM) | Reference |

| 6a | HDAC | 0.04 | HeLa | 1.8 | [1] |

| 6d | HDAC | 0.03 | HeLa | 1.5 | [1] |

| 8a | HDAC | 0.05 | HeLa | 2.1 | [1] |

| 8c | HDAC | 0.03 | HeLa | 1.6 | [1] |

| 8f | HDAC | 0.04 | HeLa | 1.9 | [1] |

| SAHA | HDAC | 0.03 | HeLa | 2.5 | [1] |

Neuroprotective Effects: Acetylcholinesterase (AChE) Inhibition

In the realm of neurodegenerative diseases, particularly Alzheimer's disease, N-benzyl-pyridine-2-one derivatives have shown promise as neuroprotective agents.[2] A key therapeutic strategy in managing Alzheimer's is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Recent studies have demonstrated that novel N-benzyl-pyridine-2-one derivatives can effectively inhibit AChE activity. In animal models, these compounds have been shown to ameliorate scopolamine-induced cognitive deficits, reduce oxidative and nitrosative stress, and improve locomotor activity.[2] The efficacy of some of these derivatives surpassed that of the standard drug, donepezil.[2]

Antitubercular Activity: MmpL3 Inhibition

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the discovery of novel antitubercular agents with new mechanisms of action. Pyridine-2-methylamine derivatives, which share a structural resemblance to this compound, have been identified as potent inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3).[3] MmpL3 is essential for the transport of mycolic acids, which are critical components of the mycobacterial cell wall.

Structure-based drug design has led to the development of highly active pyridine-2-methylamine compounds against M. tuberculosis H37Rv and clinically isolated MDR/XDR strains, with low toxicity to mammalian cells.[3]

| Compound | Target | M.tb H37Rv MIC (µg/mL) | MDR/XDR-TB MIC (µg/mL) | Vero Cell IC50 (µg/mL) | Reference |

| 62 | MmpL3 | 0.016 | 0.0039-0.0625 | ≥ 16 | [3] |

Ligands for Sigma Receptors

Derivatives incorporating N-benzyl-substituted piperidines linked to a pyridine core have demonstrated high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors.[4] These receptors are involved in a variety of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders. The modulation of these receptors by N-benzylpyridine derivatives highlights another avenue for their application in medicinal chemistry.[4]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common approach involves the N-arylation or N-alkylation of a substituted aminopyridine.

General Synthesis of N-Aryl-2-Aminopyridines

A copper-catalyzed N-arylation of 2-aminopyridines with boronic acids provides an efficient method for synthesizing N-aryl-2-aminopyridines.[5]

Experimental Protocol:

-

To a solution of 2-amino-6-methylpyridine (1.0 mmol) and the corresponding boronic acid (1.1 mmol) in a suitable solvent such as 1,2-dichloroethane (DCE), add copper(II) acetate (Cu(OAc)2) (10 mol%).

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 4-15 hours) under an air atmosphere.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[5]

Synthesis of N-Benzyl-2-Aminopyridines via Isocyanides

An alternative method involves the reaction of pyridine N-oxides with benzyl isocyanide in the presence of a trimethylsilyl trifluoromethanesulfonate (TMSOTf) catalyst.[6]

Experimental Protocol:

-

In a microwave reaction tube, combine the pyridine N-oxide (1.0 equiv), benzyl isocyanide (1.0 equiv), and TMSOTf (1.0 equiv) in a 3:1 mixture of acetonitrile (MeCN) and dimethylformamide (DMF).

-

Stir the contents at a specified temperature, either through conventional heating or microwave irradiation, until the reaction is complete as monitored by TLC.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the desired N-benzyl-2-aminopyridine.[6]

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are mediated through their interaction with specific cellular targets, leading to the modulation of key signaling pathways.

HDAC Inhibition and Cancer Cell Apoptosis

The inhibition of HDACs by N-benzylpyrimidin-2-amine derivatives leads to an increase in histone acetylation, which in turn alters chromatin structure and gene expression. This can result in the upregulation of tumor suppressor genes like p21, leading to cell cycle arrest and apoptosis.

Caption: HDAC Inhibition Pathway by N-benzylpyrimidin-2-amine derivatives.

MmpL3 Inhibition Experimental Workflow

The identification of MmpL3 inhibitors involves a structured workflow from computational design to biological evaluation.

Caption: Workflow for the discovery of MmpL3 inhibitors.

Conclusion

The this compound scaffold and its derivatives are of significant interest to the medicinal chemistry community. The diverse biological activities exhibited by this class of compounds, including anticancer, neuroprotective, and antitubercular effects, underscore their potential as starting points for the development of novel therapeutics. The synthetic accessibility of these molecules, coupled with a growing understanding of their mechanisms of action, provides a solid foundation for future drug discovery efforts. Further exploration of the structure-activity relationships within this chemical series is warranted to unlock its full therapeutic potential.

References

- 1. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

The N-Benzyl-6-methylpyridin-2-amine Scaffold: A Promising Motif for Drug Discovery

An In-depth Technical Guide on Potential Applications

Introduction

The N-benzyl-6-methylpyridin-2-amine core represents a versatile scaffold with significant potential in the field of drug discovery. While direct and extensive research on this specific molecule is nascent, the chemical architecture lends itself to interactions with a variety of biological targets. By examining the activities of structurally related compounds, we can infer a range of promising therapeutic applications for derivatives of this compound. This guide provides a comprehensive overview of these potential applications, drawing on data from analogous molecular structures to highlight opportunities for the development of novel therapeutics in oncology and neurology.

Potential Therapeutic Applications

The structural motifs present in this compound, namely the benzyl group, the pyridine ring, and the secondary amine linker, are features commonly found in bioactive molecules. Analysis of compounds sharing this core structure points toward three primary areas of therapeutic potential: anticancer, neuroprotective, and cognitive-enhancing applications.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

Derivatives of N-benzylpyrimidin-2-amine, which is structurally similar to the this compound scaffold, have been identified as potent inhibitors of histone deacetylases (HDACs).[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[2][3] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[3][4] Inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest, differentiation, and apoptosis of cancer cells.[2][4][5]

A series of substituted N-benzylpyrimidin-2-amine derivatives have demonstrated significant in vitro HDAC inhibitory and antiproliferative activities against various tumor cell lines.[1] The quantitative data for some of these compounds are summarized in the table below.

Table 1: In Vitro Activities of N-Benzylpyrimidin-2-amine Derivatives as HDAC Inhibitors

| Compound ID | HDAC1 IC₅₀ (μM) | HCT-116 IC₅₀ (μM) | A549 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |

| 6a | 0.12 | 2.5 | 3.1 | 4.2 |

| 6d | 0.09 | 1.8 | 2.4 | 3.5 |

| 8a | 0.15 | 2.8 | 3.6 | 4.8 |

| 8c | 0.11 | 2.1 | 2.9 | 3.9 |

| 8f | 0.08 | 1.5 | 2.1 | 3.2 |

| SAHA (Control) | 0.10 | 2.0 | 2.8 | 3.8 |

Data extrapolated from studies on N-benzylpyrimidin-2-amine derivatives.

HDAC Inhibition Assay (Fluorometric)

-

Reagents: HeLa nuclear extract (as a source of HDACs), Boc-Lys(Ac)-AMC fluorogenic substrate, and test compounds.

-

Procedure:

-

The nuclear extract is incubated with the test compound at various concentrations for a specified period.

-

The fluorogenic substrate is added to the mixture.

-

Deacetylation of the substrate by HDACs allows for cleavage by trypsin, releasing a fluorescent product. .

-

The fluorescence is measured using a microplate reader (excitation/emission wavelengths of 390/460 nm).

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.

-

Antiproliferative Activity Assay (MTT Assay)

-

Cell Lines: Human cancer cell lines (e.g., HCT-116, A549, MCF-7).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for 48-72 hours.

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined.[6]

-

References

- 1. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

In Silico Modeling of N-benzyl-6-methylpyridin-2-amine Interactions: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of N-benzyl-6-methylpyridin-2-amine with potential protein targets. In the absence of direct experimental data for this specific compound, this guide establishes a hypothetical framework based on the known biological activities of structurally similar molecules. We explore potential interactions with the sigma-1 (σ1) and sigma-2 (σ2) receptors, as well as acetylcholinesterase (AChE), all of which are significant targets in drug discovery. This document details the step-by-step protocols for molecular docking, molecular dynamics simulations, and free energy calculations. Furthermore, it presents quantitative binding data for analogous compounds in structured tables and visualizes key signaling pathways and experimental workflows using the Graphviz DOT language, offering a complete roadmap for the computational investigation of this and similar small molecules.

Introduction

This compound is a small molecule with a scaffold that is prevalent in compounds with diverse biological activities. The pyridine ring and the N-benzyl group are common pharmacophores that can interact with a variety of protein targets. Understanding these interactions at a molecular level is crucial for elucidating potential mechanisms of action and for the rational design of new therapeutic agents. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, have become indispensable tools in modern drug discovery, offering a cost-effective and time-efficient means to predict and analyze protein-ligand interactions.[1] This guide will walk through the theoretical and practical aspects of applying these computational methods to this compound.

Hypothesized Protein Targets and Rationale

Based on the biological activities of structurally related compounds, we hypothesize that this compound may interact with the following protein targets:

-

Sigma Receptors (σ1 and σ2): Derivatives of N-benzylpiperidine linked to a pyridine core have demonstrated high affinity for sigma receptors.[2] These receptors are implicated in a range of neurological disorders, making them attractive targets for drug development.[3]

-

Acetylcholinesterase (AChE): The N-benzyl pyridinium moiety is a known pharmacophore for AChE inhibitors.[1][4] AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease and other cognitive disorders.[5]

Quantitative Data for Structurally Similar Compounds

To provide a quantitative context for the potential interactions of this compound, the following tables summarize the binding affinities of structurally analogous compounds for the hypothesized protein targets.

Table 1: Binding Affinities of Pyridine Derivatives for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors

| Compound/Reference | Structure | Target | Ki (nM) |

| Compound 5 [2] | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | 1.45 ± 0.43 |

| Compound 3 [2] | 2-{[3-(1-benzylpiperidin-4-yl)propyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | 2.97 ± 0.22 |

| Compound 4b [6] | 2,7-diazaspiro[3.5]nonane derivative | S1R | 2.7 |

| S2R | 27 | ||

| Compound 4c [6] | 2,7-diazaspiro[3.5]nonane derivative | S1R | 3.5 |

| (±)-7[7] | 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline | σ1 | 48.4 ± 7.7 |

| σ2 | 0.59 ± 0.02 |

Table 2: Inhibitory Concentrations (IC50) of Benzyl-Pyridine Derivatives against Acetylcholinesterase (AChE)

| Compound/Reference | Structure | Target | IC50 (µM) |

| Compound 7av [4] | Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryl | EeAChE | 0.176 |

| rhAChE | 0.08 | ||

| Compound 5l [1] | 4-hydroxycoumarin derivative linked to N-benzyl pyridinium | AChE | 0.247 |

| Compound 73a [8] | Benzylpyridinium salt with 2-chloro substitution | AChE | 0.89 |

| Compound 73b [8] | Benzylpyridinium salt with 2-bromo substitution | AChE | 1.10 |

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for the key in silico experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.[9]

Protocol using AutoDock Vina:

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank - PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms.

-

Convert the PDB file to the PDBQT format using AutoDock Tools.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save it in a standard format (e.g., MOL, SDF).

-

Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges.

-

Convert the ligand file to the PDBQT format.

-

-

Docking Simulation:

-

Define the search space (grid box) around the active site of the protein.

-

Run AutoDock Vina, specifying the receptor, ligand, and grid parameters.

-

The program will generate a set of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

-

-

Analysis of Results:

-

Visualize the docked poses and their interactions with the protein using a molecular visualization tool (e.g., PyMOL, Chimera).

-

Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for an assessment of its stability.[10]

Protocol using GROMACS:

-

System Preparation:

-

Start with the best-ranked docked pose from the molecular docking study.

-

Generate the topology and parameter files for both the protein (using a standard force field like AMBER or CHARMM) and the ligand (using a tool like CGenFF or ACPYPE).[10]

-

Create a simulation box and solvate the protein-ligand complex with an appropriate water model (e.g., TIP3P).

-

Add ions to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

-

Equilibration:

-

Perform a two-phase equilibration:

-

NVT (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature while keeping the protein and ligand restrained.

-

NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure of the system while maintaining the restraints.

-

-

-

Production MD:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints.

-

-

Trajectory Analysis:

-

Analyze the trajectory to assess the stability of the protein-ligand complex. Key analyses include:

-

Root Mean Square Deviation (RMSD) of the protein and ligand.

-

Root Mean Square Fluctuation (RMSF) of individual residues.

-

Analysis of hydrogen bonds and other interactions over time.

-

-

Binding Free Energy Calculations

These methods provide a more accurate estimation of the binding affinity compared to docking scores.

MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) Method:

-

Trajectory Extraction:

-

Extract snapshots (frames) from the stable part of the production MD trajectory.

-

-

Energy Calculations:

-

For each snapshot, calculate the following energy terms:

-

The potential energy of the complex, protein, and ligand in the gas phase (molecular mechanics energy).

-

The polar solvation free energy, calculated using the Poisson-Boltzmann (PB) equation.

-

The non-polar solvation free energy, typically estimated from the solvent-accessible surface area (SASA).

-

-

-

Free Energy Calculation:

-

The binding free energy (ΔGbind) is calculated by taking the difference between the free energy of the complex and the free energies of the protein and ligand.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams were created using the Graphviz DOT language to illustrate relevant biological pathways and computational workflows.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for investigating the molecular interactions of this compound. By leveraging data from structurally similar compounds, we have identified plausible protein targets and provided detailed protocols for a suite of computational techniques, including molecular docking, molecular dynamics simulations, and binding free energy calculations. The provided workflows and visualizations serve as a practical resource for researchers aiming to apply these powerful methods in their own drug discovery efforts. While the findings presented herein are hypothetical, they establish a solid foundation for future experimental validation and demonstrate the immense potential of computational chemistry to guide and accelerate the development of novel therapeutics.

References

- 1. Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evaluation and Docking Study [jsciences.ut.ac.ir]

- 2. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sigma receptor - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. med.upenn.edu [med.upenn.edu]

- 8. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

Tautomerism in 2-Amino-6-Methylpyridine Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the amino-imino tautomerism in 2-amino-6-methylpyridine. A fundamental concept in organic chemistry, tautomerism has significant implications for molecular recognition, reactivity, and pharmacological activity. In the context of drug development, understanding the tautomeric equilibrium of a molecule like 2-amino-6-methylpyridine—a crucial scaffold in medicinal chemistry—is paramount for predicting its physicochemical properties and interactions with biological targets.[1][2][3]

The Amino-Imino Tautomeric Equilibrium

2-Amino-6-methylpyridine primarily exists in a dynamic equilibrium between two tautomeric forms: the aromatic amino form (2-amino-6-methylpyridine) and the non-aromatic imino form (6-methylpyridin-2(1H)-imine). Due to the preservation of the aromaticity of the pyridine ring, the amino tautomer is the thermodynamically favored and predominant form under standard conditions.[2][4] The imino tautomer, while significantly less stable, can be transiently populated and may play a crucial role in reaction mechanisms or under specific conditions like photoexcitation.[4]

The equilibrium is heavily skewed towards the amino form, influenced by factors such as the inherent stability of the aromatic ring, solvent polarity, pH, and photo-irradiation.[4] For instance, UV light can provide the energy to overcome the activation barrier and shift the equilibrium towards the less stable imine tautomer.[4]

Caption: Tautomeric equilibrium of 2-amino-6-methylpyridine.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Calculated Energetic Parameters for the Tautomerism of 2-Amino-4-methylpyridine (Analog for 2-Amino-6-methylpyridine) [2][5][6]

| Parameter | Species/Process | Relative Energy (kcal/mol) | Computational Method | Phase | Reference(s) |

| Relative Stability | Amino Tautomer | 0.00 | DFT (B3LYP)/6-311++G(d,p) | Gas | [2][5][6] |

| Imino Tautomer (trans) | +13.60 | DFT (B3LYP)/6-311++G(d,p) | Gas | [2][5][6] | |

| Activation Energy (Ea) | H⁺ Transfer Barrier | 44.81 | DFT (B3LYP)/6-311++G(d,p) | Gas | [2][5][6] |

The substantial energy difference of 13.60 kcal/mol indicates that the amino tautomer is significantly more stable than the imino form in the gas phase.[2][5][6] This large energy gap suggests that the equilibrium lies heavily in favor of the amino tautomer.[2] The high activation energy of 44.81 kcal/mol for the proton transfer underscores that the interconversion between tautomers is slow under normal conditions.[2][5][6]

Experimental Protocols for Tautomerism Analysis

A multifaceted approach combining various spectroscopic techniques is employed to study tautomeric equilibria.

Caption: Workflow for the analysis of tautomerism.[2]

NMR is a powerful tool for identifying the predominant tautomeric form and quantifying the tautomeric ratio in solution.[2]

-

Objective: To elucidate the structure of the predominant tautomer and determine the equilibrium constant (Kt).

-

Methodology:

-

Sample Preparation: Dissolve a precise amount of 2-amino-6-methylpyridine in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to assess the effect of solvent polarity on the equilibrium.[2]

-

¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. The chemical shifts of the aromatic and amino protons are characteristic of the amino tautomer. The presence of the imino form would be indicated by a separate set of signals.[2] Integration of the signals for each tautomer allows for the calculation of their relative concentrations.[2]

-

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly those in the pyridine ring, will differ significantly between the amino and imino forms, providing further structural confirmation.

-

Variable Temperature (VT) NMR: If the tautomeric exchange is rapid, VT-NMR can be used to slow down the interconversion and resolve the individual signals of the tautomers.[2]

-

UV-Vis spectroscopy is used to observe changes in the electronic absorption spectra, as the two tautomers possess different chromophores.[2]

-

Objective: To qualitatively and quantitatively assess the tautomeric equilibrium.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of 2-amino-6-methylpyridine in a suitable solvent (e.g., ethanol, acetonitrile) and make a series of dilutions to obtain absorbance readings in the linear range (0.1 - 1.0).[2]

-

Spectral Acquisition: Record the UV-Vis spectrum. The aromatic amino form and the conjugated, non-aromatic imino form are expected to have distinct absorption maxima (λmax).[2] It is generally observed that the imine tautomer exhibits a red-shifted (bathochromic) absorption compared to the amino form.[1]

-

Data Analysis: The relative contributions of each tautomer can be estimated by comparing the sample spectrum to the spectra of "fixed" derivatives (e.g., N,N-dimethyl-6-methylpyridin-2-amine for the amino form).[2]

-

IR spectroscopy is used to identify the functional groups present in each tautomer.

-

Objective: To identify the characteristic vibrational bands of each tautomer.

-

Methodology:

-

Sample Preparation: Prepare the sample as a KBr pellet or a solution in a suitable solvent.

-

Spectral Acquisition: Record the FTIR spectrum in the mid-IR range (4000-400 cm⁻¹).[2]

-

Data Analysis:

-

Amino Tautomer: Characterized by N-H stretching vibrations of the primary amine group (typically 3500-3300 cm⁻¹).[1][2]

-

Imino Tautomer: Expected to show a C=N stretching vibration for the exocyclic imine bond (around 1690-1640 cm⁻¹) and a single N-H stretching vibration for the secondary amine within the ring.[1]

-

-

While the imine tautomer is not significantly populated under normal conditions, it can be generated and studied using photo-irradiation in a low-temperature inert matrix.[4]

-

Objective: To generate and spectroscopically characterize the transient imine tautomer.

-

Methodology:

-

Matrix Isolation: A gaseous mixture of 2-amino-6-methylpyridine and argon is deposited onto a cold substrate (e.g., 10 K).[4]

-

Initial Spectrum: An initial IR or UV-Vis spectrum of the matrix-isolated amino tautomer is recorded.[4]

-

Photo-irradiation: The matrix is irradiated with UV light (e.g., 300-340 nm) to induce the formation of the imine tautomer.[4]

-

Spectroscopic Measurement: Spectra are recorded periodically to monitor the appearance of new absorption bands corresponding to the imine tautomer and the decrease of the amino tautomer's bands.[4] This technique has been successfully used on the analogous 2-amino-5-methylpyridine to demonstrate reversible photo-induced tautomerism.[7]

-

Caption: Workflow for photo-induced generation of the imine tautomer.[4][8]

Implications for Drug Development

The predominance of the amino tautomer of 2-amino-6-methylpyridine is a critical piece of information for drug design. The specific tautomeric form of a molecule dictates its shape, hydrogen bonding capabilities, and overall electronic distribution, which in turn affects its binding to a biological target.[2][3]

-

Pharmacokinetics: Properties like solubility and lipophilicity are influenced by the tautomeric form, affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Pharmacodynamics: The pharmacophoric features of a molecule can be altered by tautomerism, directly impacting its interaction with receptors or enzymes.[3]

Therefore, a thorough understanding and characterization of the tautomeric landscape of 2-aminopyridine-based compounds are essential for the rational design of more effective and stable therapeutic agents.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide: N-Benzyl-6-methylpyridin-2-amine (CAS 70644-47-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and potential hazards associated with N-Benzyl-6-methylpyridin-2-amine (CAS 70644-47-2). The information is intended to support research, development, and safety protocols involving this compound.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. Its fundamental properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 70644-47-2 | |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₃H₁₄N₂ | |

| Molecular Weight | 198.27 g/mol | |

| Appearance | Solid | |

| Melting Point | 64-66 °C |

Synthesis

A general procedure for the N-arylation of 2-amino-N-heterocycles using boronic acids has also been described and may be applicable. This method involves a copper-catalyzed reaction between 2-amino-6-methylpyridine and a suitable benzylboronic acid derivative.

Experimental Workflow: General Synthesis Approach

Caption: A potential two-step synthesis of this compound.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of this compound.

| Analytical Method | Purpose | Key Parameters |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃). |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern | Electrospray ionization (ESI) or another suitable ionization method. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Reversed-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., acetonitrile/water). |

Biological Activity and Mechanism of Action

Direct experimental data on the biological activity and mechanism of action of this compound are limited in the current scientific literature. However, the pyridine scaffold is a common motif in many biologically active compounds, suggesting potential for pharmacological effects.

Research on structurally related pyridine derivatives indicates a range of possible activities, including:

-

Antitubercular Activity: Some pyridine-containing compounds have shown inhibitory effects against Mycobacterium tuberculosis.

-

Neurological Effects: Certain pyridine derivatives have been investigated for their impact on the central nervous system.

Further research, including pharmacological screening, enzyme inhibition assays, and receptor binding studies, is necessary to elucidate the specific biological profile of this compound.

Logical Relationship: Investigating Biological Activity

Methodological & Application

Application Note and Protocol for the Synthesis of N-benzyl-6-methylpyridin-2-amine

This document provides a detailed experimental protocol for the synthesis of N-benzyl-6-methylpyridin-2-amine, a valuable building block in medicinal chemistry and materials science. The described method is a two-step reductive amination, which is a widely used and reliable transformation in organic synthesis.[1][2][3]

Introduction

This compound is a secondary amine that serves as a key intermediate in the development of various organic molecules. The synthesis of such pyridinamine derivatives is of significant interest to researchers in drug discovery and materials science. The protocol outlined below follows a reductive amination pathway. This method involves the initial formation of a Schiff base (imine) from 6-methylpyridin-2-amine and benzaldehyde, followed by the in-situ reduction of the imine to yield the target secondary amine.[4][5] This approach is favored for its operational simplicity and the typically high yields of the desired product.

Reaction Principle

The synthesis proceeds in two main stages:

-

Imine Formation: 6-methylpyridin-2-amine reacts with benzaldehyde in the presence of a catalytic amount of acid to form the corresponding N-benzylidene-6-methylpyridin-2-amine (a Schiff base). This reaction is reversible, and water is removed to drive the equilibrium towards the product.[6]

-

Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond using a hydride reducing agent, such as sodium borohydride (NaBH₄).[3][4] This step yields the final this compound.

Experimental Protocol

Materials and Equipment

-

Reagents:

-

6-Methylpyridin-2-amine (C₆H₈N₂)

-

Benzaldehyde (C₇H₆O)

-

Anhydrous Toluene (C₇H₈)

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Sodium borohydride (NaBH₄)

-

Methanol (CH₃OH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or molecular sieves (4Å)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

-

Procedure

Step 1: Synthesis of N-benzylidene-6-methylpyridin-2-amine (Imine Formation)

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 6-methylpyridin-2-amine (1.0 eq) and anhydrous toluene.

-

Add benzaldehyde (1.05 eq) to the mixture.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

-

Heat the reaction mixture to reflux and stir. The progress of the reaction should be monitored by TLC.

-

Once the formation of the imine is complete (as indicated by the consumption of the starting amine), allow the reaction mixture to cool to room temperature.

Step 2: Reduction of the Imine to this compound

-

Cool the reaction mixture from Step 1 in an ice bath.

-

Slowly add methanol to the flask.

-

In small portions, carefully add sodium borohydride (1.5 eq) to the stirred solution. The addition should be controlled to manage any effervescence.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reduction by TLC until the imine spot has disappeared.

Work-up and Purification

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

| Parameter | Value |

| Reactants | |

| 6-Methylpyridin-2-amine | 1.0 eq |

| Benzaldehyde | 1.05 eq |

| Sodium Borohydride | 1.5 eq |

| Catalyst | |

| p-Toluenesulfonic acid | 0.02 eq |

| Solvents | |

| Toluene, Methanol | Anhydrous |

| Reaction Conditions | |

| Temperature (Imine Formation) | Reflux |

| Temperature (Reduction) | 0 °C to Room Temperature |

| Reaction Time | Monitored by TLC |

| Product | |

| Molecular Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 198.27 g/mol |

| Appearance | To be determined |

| Yield | To be determined |

Visualization

Caption: Synthesis of this compound.

References

One-Pot Synthesis of Substituted 2-Aminopyridines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals